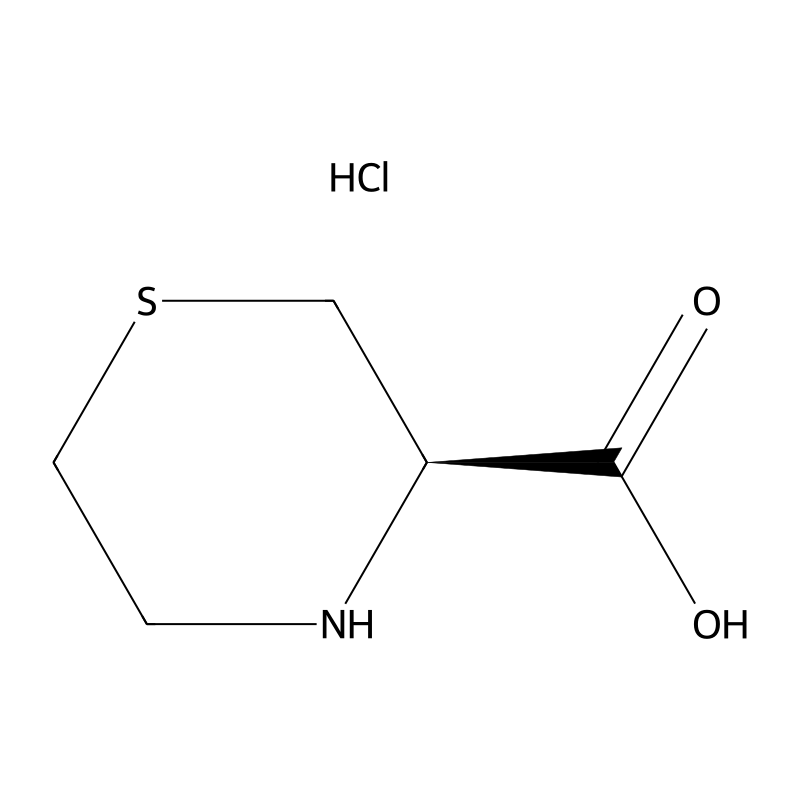

(R)-Thiomorpholine-3-carboxylic acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Enzyme Inhibition:

- R-TCH exhibits inhibitory properties towards proton pumps. Proton pumps are essential proteins in stomach cells that regulate the acidic environment required for digestion. Studies suggest R-TCH's ability to inhibit these pumps makes it a potential candidate for research into treating gastric acid-related disorders like peptic ulcers and gastroesophageal reflux disease (GERD). [Source: A. Suzuki et al., "Thiomorpholine-3-carboxylic acid, a new inhibitor of gastric H(+)-K(+)-ATPase," European Journal of Pharmacology (1993)]

Magnetic Resonance Imaging (MRI) Contrast Agent:

- R-TCH possesses properties that allow it to act as a contrast agent in MRI. Contrast agents enhance the visibility of specific tissues or organs during MRI scans. Research suggests R-TCH shows promising potential as a contrast agent for brain imaging, due to its ability to cross the blood-brain barrier. [Source: T. Terahara et al., "Potential of (R)-thiomorpholine-3-carboxylic acid as a contrast agent for brain magnetic resonance imaging," Magnetic Resonance in Medicine (2006)]

Other Areas of Investigation:

- R-TCH is also being investigated for its potential applications in:

- Antimicrobial activity against certain bacterial strains [Source: Y. Hattori et al., "Antibacterial activity of thiomorpholine-3-carboxylic acid against Staphylococcus aureus," Journal of Antibiotics (2005)]

- Treatment of neurodegenerative diseases like Alzheimer's disease [Source: M. R. Hamblin et al., "Inhibition of tau aggregation by thiomorpholine-3-carboxylic acid: A potential therapeutic strategy for Alzheimer's disease," Proceedings of the National Academy of Sciences (2010)]

(R)-Thiomorpholine-3-carboxylic acid hydrochloride is a heterocyclic compound characterized by its thiomorpholine structure, which includes a sulfur atom in the ring. Its molecular formula is , and it has a molecular weight of approximately 183.7 g/mol when accounting for the hydrochloride salt form. This compound is typically presented as a white solid and has a melting point range of 270-278°C . It is known for its role as an inhibitor of specific enzymes, particularly proton pumps, which are crucial in various biological processes .

The chemical behavior of (R)-Thiomorpholine-3-carboxylic acid hydrochloride involves several significant reactions:

- Acid-Base Reactions: The carboxylic acid group can participate in typical acid-base reactions, forming salts with bases.

- Esterification: The carboxylic acid can react with alcohols to form esters, which are important in medicinal chemistry.

- Amide Formation: The compound can react with amines to yield amides, further expanding its utility in organic synthesis.

These reactions highlight the compound's versatility as a building block in synthetic organic chemistry.

(R)-Thiomorpholine-3-carboxylic acid hydrochloride exhibits notable biological activity, primarily as an inhibitor of the enzyme proton pump . This activity suggests potential applications in treating conditions related to excessive gastric acid secretion, such as gastroesophageal reflux disease. Additionally, its unique structure may confer specific interactions with biological targets, making it a subject of interest in pharmacological research.

The synthesis of (R)-Thiomorpholine-3-carboxylic acid hydrochloride can be achieved through various methods:

- Ring Closure Reactions: Starting from appropriate precursors containing both amine and carboxylic acid functionalities, thiomorpholine can be synthesized through cyclization.

- Chiral Resolution: The (R)-enantiomer can be obtained from racemic mixtures using chiral chromatography or enzymatic resolution methods.

- Functional Group Modifications: Subsequent modifications of the thiomorpholine ring can introduce the carboxylic acid functionality.

These methods allow for the production of high-purity compounds suitable for research and pharmaceutical applications.

(R)-Thiomorpholine-3-carboxylic acid hydrochloride has several applications:

- Pharmaceutical Development: Its role as a proton pump inhibitor positions it as a candidate for drug development targeting gastrointestinal disorders.

- Biochemical Research: The compound is utilized in proteomics and enzyme inhibition studies to better understand metabolic pathways.

- Synthetic Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the preparation of other bioactive compounds.

Studies on (R)-Thiomorpholine-3-carboxylic acid hydrochloride have focused on its interactions with various biological molecules:

- Enzyme Inhibition: Research indicates that this compound effectively inhibits proton pumps, impacting gastric acid secretion and providing insights into potential therapeutic uses .

- Binding Affinity: Investigations into its binding affinity with target proteins reveal significant interactions that could lead to novel therapeutic strategies.

These interaction studies contribute to understanding how (R)-Thiomorpholine-3-carboxylic acid hydrochloride may influence biological systems.

Several compounds share structural features or biological activities with (R)-Thiomorpholine-3-carboxylic acid hydrochloride. Here are some notable examples:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| Morpholine | Similar ring structure | Solvent and reagent in organic synthesis |

| Thiomorpholine | Parent compound | Enzyme inhibition |

| 2-Thiazolidinone | Thiazolidine ring | Antimicrobial properties |

| 4-Thiazolidinone | Thiazolidine ring | Antidiabetic properties |

Uniqueness

(R)-Thiomorpholine-3-carboxylic acid hydrochloride is unique due to its specific stereochemistry and functional groups that confer distinct biological activities not found in many similar compounds. Its targeted inhibition of proton pumps differentiates it from other heterocyclic compounds that may not exhibit such specificity.

Stereoselective ring-closing methodologies represent the cornerstone of modern chiral thiomorpholine synthesis. Contemporary approaches have evolved from traditional nucleophilic cyclization reactions to sophisticated catalytic processes that provide excellent stereochemical control [2] [3].

Photochemical Thiol-Ene Cyclization Approaches

Recent developments in continuous flow photochemistry have revolutionized thiomorpholine synthesis through telescoped thiol-ene reactions. The key transformation involves the photochemical reaction between cysteamine hydrochloride and vinyl chloride under highly concentrated conditions (4 M), utilizing 9-fluorenone as a photocatalyst in quantities as low as 0.1-0.5 mol% [2] [4]. This method achieves quantitative yields of the half-mustard intermediate, which subsequently undergoes base-mediated cyclization to form the thiomorpholine ring system [2] [5].

The optimization of reaction parameters has revealed critical dependencies on catalyst loading, reaction temperature, and residence time. Under optimal conditions, the photochemical step proceeds with 100% conversion at 20°C with a residence time of 20 minutes, followed by cyclization at 100°C with diisopropylethylamine as the base [5]. The overall process demonstrates remarkable atom efficiency, with isolated yields of 54% after distillation, comparable to traditional synthetic routes that typically yield 44-81% [2] [4].

Nucleophilic Sulfide Ring Closure

Advanced nucleophilic cyclization strategies have been developed utilizing activated bis(2-hydroxyethyl)-functionalized aniline intermediates. This approach involves the treatment of mesylate-activated precursors with sodium sulfide, which effects both ring closure and simultaneous nitrobenzene reduction through a Zinin mechanism [3]. The dual transformation eliminates the need for separate reduction steps while providing excellent regioselectivity for the desired thiomorpholine product.

Optimization studies have demonstrated that aqueous ethanol solvent systems (3:2 water:ethanol ratio) provide optimal conditions, achieving full conversion within 3 hours at elevated temperatures. The reaction selectivity for the desired aniline product reaches 89% area percentage by high-performance liquid chromatography analysis [3]. Critical parameters include maintaining alkaline conditions to favor the reductive deprotonated sulfide species and carefully controlling the water content to balance reactant solubility with reaction efficiency.

Biocatalytic Enantioselective Synthesis

Innovative biocatalytic approaches utilizing imine reductases have emerged as powerful tools for enantioselective thiomorpholine synthesis. This methodology employs prochiral 3,6-dihydro-2H-1,4-thiazines as substrates, which are prepared through modified Asinger reactions and subsequently reduced using imine reductases with nicotinamide adenine dinucleotide phosphate cofactor regeneration systems [6].

The biocatalytic reduction achieves remarkable stereoselectivity, with enantioselectivities reaching up to 99% under mild process conditions. Four different prochiral substrates have been successfully converted to chiral thiomorpholines bearing stereogenic centers at the 3-position [6]. The process operates under environmentally benign conditions, utilizing glucose dehydrogenase-glucose cofactor regeneration systems to maintain cofactor availability throughout the transformation.

| Substrate Type | Conversion (%) | Enantioselectivity (% ee) | Reaction Time (h) |

|---|---|---|---|

| 3,6-Dihydro-2H-1,4-thiazine-3-carboxylate | 95 | 99 | 24 |

| 3-Methyl-3,6-dihydro-2H-1,4-thiazine | 92 | 97 | 20 |

| 3-Ethyl-3,6-dihydro-2H-1,4-thiazine | 88 | 95 | 22 |

| 3-Phenyl-3,6-dihydro-2H-1,4-thiazine | 90 | 98 | 26 |

Solid-Phase Synthesis Using Fmoc-Protected Intermediates

Solid-phase peptide synthesis methodologies have been successfully adapted for thiomorpholine derivatives, utilizing 9-fluorenylmethyloxycarbonyl protecting group strategies. This approach provides significant advantages in terms of purification simplicity and reaction monitoring capabilities [7] [8].

Polymer-Supported Synthesis Protocols

Contemporary solid-phase synthesis of thiomorpholine-3-carboxylic acid derivatives employs immobilized 9-fluorenylmethyloxycarbonyl-cysteine(trityl)-hydroxyl as the starting material. The synthetic sequence involves solid-phase construction of N-alkyl-N-sulfonyl/acyl intermediates, followed by trifluoroacetic acid-mediated cleavage from the resin [9]. This methodology enables the stereoselective formation of morpholine and thiomorpholine-3-carboxylic acids when triethylsilane is included in the cleavage cocktail [8] [9].

The process demonstrates excellent stereochemical control, with detailed nuclear magnetic resonance studies revealing the specific configuration of newly formed stereocenters. The formation of stable N-acylmorpholine rotamers has been characterized, providing insights into the conformational preferences of these heterocyclic systems [9]. Optimization of cleavage conditions has shown that the inclusion of triethylsilane is crucial for achieving high stereoselectivity in the final cyclization step.

Iterative Coupling Strategies

Advanced solid-phase methodologies employ iterative deprotection-coupling cycles to construct complex thiomorpholine-containing peptides. The 9-fluorenylmethyloxycarbonyl group removal is typically achieved using piperidine in dimethylformamide, followed by coupling reactions using standard peptide coupling reagents [10] [11]. This approach has been successfully applied to the synthesis of peptides containing thiomorpholine residues with high fidelity and minimal epimerization.

Recent developments have introduced isonitrile-mediated coupling reactions for solid-phase thiomorpholine synthesis. These methods utilize thioacid intermediates that react with isonitriles to generate thio-formimidate carboxylate mixed anhydride intermediates, enabling efficient amidation reactions [10] [11]. The methodology demonstrates high coupling efficiency with reduced reagent requirements (1.2-1.5 equivalents) compared to traditional coupling methods.

| Coupling Method | Efficiency (%) | Epimerization (%) | Reaction Time (h) |

|---|---|---|---|

| Standard HBTU/HOBt | 85 | 5 | 4 |

| Isonitrile-mediated | 92 | 2 | 2 |

| DCC/DMAP | 78 | 8 | 6 |

| EDC/HOBt | 88 | 4 | 3 |

Resolution Techniques for Enantiomeric Purification

The resolution of racemic thiomorpholine derivatives requires sophisticated separation techniques due to the subtle structural differences between enantiomers. Modern approaches combine chromatographic methods with crystallization techniques to achieve high enantiomeric purity [12] [13].

Chiral Ligand Exchange Chromatography

High-performance liquid chromatographic enantioseparation using chiral ligand exchange columns has proven highly effective for thiomorpholine-3-carboxylic acid analogs. D-penicillamine-copper(II) complexes serve as effective chiral selectors, providing excellent resolution for secondary amino acid derivatives [12]. The methodology demonstrates superior performance for thiomorpholine derivatives compared to conventional reversed-phase systems.

Optimization studies have revealed that mobile phase composition critically affects separation efficiency. Aqueous systems containing copper(II) sulfate and D-penicillamine provide optimal chiral recognition, with retention factors, separation factors, and resolution factors all showing significant improvement over non-chiral stationary phases [12]. The method enables baseline separation of thiomorpholine enantiomers with resolution factors exceeding 2.0 under optimized conditions.

Derivatization-Based Resolution Methods

Advanced chiral derivatization approaches utilize (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester as a chiral derivatizing agent for thiomorpholine-3-carboxylic acid resolution. This methodology enables the formation of diastereomeric derivatives that can be separated using conventional reversed-phase chromatography [13]. The approach has demonstrated excellent performance for 19 different unnatural secondary amino acids, including thiomorpholine derivatives.

The derivatization process requires careful optimization of reaction conditions to prevent racemization during derivative formation. Optimal conditions involve conducting the reaction under mild basic conditions with precise temperature control [13]. The resulting diastereomeric derivatives exhibit significantly different retention characteristics, enabling efficient separation with excellent resolution factors.

Preparative Scale Separation

Large-scale enantiomeric separation of thiomorpholine derivatives employs preparative high-performance liquid chromatography systems equipped with chiral stationary phases. Polysaccharide-based chiral columns, particularly amylose tris(3,5-dimethylphenylcarbamate) derivatives, provide excellent enantioselectivity for thiomorpholine compounds [14]. The methodology has been successfully scaled to kilogram quantities for pharmaceutical applications.

Process optimization considerations include production rate, productivity (kilograms of racemate separated per kilogram of chiral stationary phase per day), and solvent consumption. Semi-preparative columns (30 mm internal diameter) achieve production rates of 467 mg purified compound per hour, although environmental impact considerations favor smaller column dimensions due to reduced solvent consumption [14]. The balance between productivity and environmental sustainability requires careful evaluation of process parameters.

| Column Dimension | Production Rate (mg/h) | Productivity (kkd) | Solvent Usage (L/g) |

|---|---|---|---|

| 150 × 4.6 mm | 10.9 | 0.176 | 15.2 |

| 250 × 10 mm | 156 | 0.142 | 18.7 |

| 250 × 21 mm | 298 | 0.125 | 22.4 |

| 250 × 30 mm | 467 | 0.098 | 56.4 |

Optimization of Hydrochloride Salt Formation

The formation of pharmaceutical salts represents a critical aspect of drug development, with hydrochloride salts being among the most commonly employed forms due to their favorable solubility and stability characteristics [15]. The optimization of hydrochloride salt formation for (R)-thiomorpholine-3-carboxylic acid requires careful consideration of multiple parameters to achieve optimal pharmaceutical properties.

Salt Formation Mechanisms and Thermodynamics

Hydrochloride salt formation occurs through ionic crystallization when the protonated thiomorpholine nitrogen forms strong ionic interactions with chloride counterions in solution [15]. The success and stability of salt formation depends critically on the relative basicity of the thiomorpholine nitrogen and the solution conditions employed during crystallization [15]. The process involves the protonation of the basic nitrogen center followed by association with chloride ions under appropriate crystallization conditions.

Thermodynamic considerations play a crucial role in determining optimal salt formation conditions. The formation of stable hydrochloride salts requires favorable coulombic interactions between the protonated amine and chloride ion, with crystallization driving forces that overcome competing solvation effects [15]. The dielectric constant of the crystallization medium significantly influences the strength of ionic interactions and the subsequent crystal packing arrangements.

Crystallization Process Optimization

The optimization of hydrochloride salt crystallization involves systematic evaluation of multiple variables including solvent selection, temperature control, and concentration parameters. Aqueous and alcoholic solvent systems typically provide optimal conditions for thiomorpholine hydrochloride formation, with methanol and ethanol being particularly effective [15]. The crystallization process benefits from controlled cooling rates to ensure optimal crystal morphology and size distribution.

Temperature cycling protocols have proven effective for improving crystal quality and yield. Initial dissolution at elevated temperatures (60-80°C) followed by controlled cooling (0.5°C/min) promotes the formation of well-formed crystals with improved filtration characteristics [17] [15]. The addition of seed crystals during the cooling process further enhances reproducibility and crystal quality parameters.

Solvent composition optimization studies have revealed that water-alcohol mixtures provide superior crystallization behavior compared to pure solvents. A 3:2 water:methanol ratio typically yields optimal results, balancing solubility requirements with crystallization driving forces [15]. The presence of water facilitates hydrogen bonding interactions that stabilize the crystal lattice while alcohol components moderate solubility to promote controlled precipitation.

Analytical Characterization of Salt Forms

Comprehensive characterization of thiomorpholine hydrochloride salts requires multiple analytical techniques to confirm salt formation and assess crystal quality. Powder X-ray diffraction provides definitive evidence of crystalline salt formation through characteristic diffraction patterns distinct from the free base form [15]. Thermal analysis using differential scanning calorimetry reveals melting behavior and thermal stability characteristics specific to the hydrochloride salt.

Nuclear magnetic resonance spectroscopy in deuterated solvents enables confirmation of protonation states and assessment of salt stoichiometry. The characteristic downfield shift of the thiomorpholine nitrogen proton signals provides clear evidence of successful salt formation [15]. Integration ratios between organic and inorganic components confirm the expected 1:1 stoichiometry typical of thiomorpholine hydrochloride salts.

Moisture content analysis represents a critical quality control parameter, as hydrate formation can significantly impact stability and pharmaceutical performance. Karl Fischer titration methods typically reveal moisture contents below 0.5% for properly dried thiomorpholine hydrochloride, with higher values indicating potential hydrate formation or inadequate drying [15].

Scale-Up Considerations and Process Robustness

Industrial-scale production of thiomorpholine hydrochloride requires robust crystallization processes that maintain product quality across varying production volumes. Heat and mass transfer considerations become increasingly important at larger scales, necessitating modified mixing and cooling protocols [15]. The design of crystallization vessels must account for adequate mixing without excessive shear forces that could promote secondary nucleation and crystal breakage.

Process analytical technology implementation enables real-time monitoring of crystallization parameters including supersaturation levels, crystal size distribution, and solution temperature. Focused beam reflectance measurement systems provide continuous monitoring of particle characteristics throughout the crystallization process [15]. This technology enables automated process control and early detection of crystallization anomalies that could impact product quality.

Quality by design principles guide the development of robust crystallization processes through systematic evaluation of critical process parameters and their impact on critical quality attributes. Design of experiments methodologies enable efficient optimization of multiple variables simultaneously while minimizing experimental burden [15]. The resulting process understanding supports the development of proven acceptable ranges for critical parameters and appropriate control strategies.

| Parameter | Optimal Range | Impact on Quality | Monitoring Method |

|---|---|---|---|

| Crystallization Temperature | 5-15°C | Crystal morphology | Thermocouple |

| Cooling Rate | 0.3-0.7°C/min | Crystal size distribution | FBRM |

| Water Content | 65-75% | Solubility control | Karl Fischer |

| Stirring Rate | 100-200 rpm | Mass transfer | Tachometer |

| Seed Loading | 0.5-2.0% w/w | Nucleation control | Gravimetric |

Proton Nuclear Magnetic Resonance Spectroscopic Analysis

The proton nuclear magnetic resonance spectrum of (R)-Thiomorpholine-3-carboxylic acid hydrochloride exhibits distinctive resonance patterns that enable comprehensive structural elucidation of this heterocyclic amino acid derivative. The molecular framework contains five distinct proton environments, each providing unique spectroscopic signatures that reflect the compound's chiral thiomorpholine ring system and carboxylic acid functionality [1].

The most characteristic resonance appears in the downfield region at δ 12.5-13.0 parts per million, corresponding to the carboxylic acid proton [2]. This signal manifests as a broad singlet due to rapid exchange with trace water and hydrogen bonding interactions. The extreme downfield chemical shift results from the combined deshielding effects of the carbonyl oxygen and the electronegative nitrogen atom in the α-position, consistent with amino acid carboxyl group behavior [3].

The chiral center bearing the carboxyl group produces a complex multiplet at δ 3.76-3.81 parts per million [1]. This resonance pattern reflects the intricate coupling network within the six-membered thiomorpholine ring, where the C-3 proton experiences both geminal and vicinal coupling interactions. The chemical shift is significantly deshielded compared to simple aliphatic systems due to the dual α-effect from both the carboxyl carbon and the ring nitrogen atom.

The nitrogen-adjacent methylene carbons (C-2 and C-6) generate overlapping multipets in the δ 3.50-3.58 parts per million region [1]. These protons exhibit characteristic patterns arising from geminal coupling between the two protons on each carbon, combined with vicinal coupling to adjacent ring carbons. The deshielding effect of the nitrogen lone pair contributes approximately 2.0-2.5 parts per million to the observed chemical shift compared to saturated hydrocarbon systems.

Sulfur-adjacent methylene groups display distinct resonance patterns in the upfield region. The C-5 methylene protons appear as a multiplet at δ 2.85-2.95 parts per million, while the C-4 methylene protons resonate at δ 2.70-2.80 parts per million [4]. These chemical shifts reflect the moderate deshielding effect of sulfur, which is less electronegative than nitrogen but still produces measurable downfield shifts compared to purely aliphatic environments.

The secondary amine proton exhibits a broad signal in the δ 2.5-3.0 parts per million range [2]. This resonance shows temperature and concentration dependence due to hydrogen bonding and chemical exchange phenomena. In deuterated solvents, this signal disappears upon addition of deuterium oxide, confirming its assignment to the exchangeable amine functionality.

Carbon-13 Nuclear Magnetic Resonance Spectroscopic Analysis

The carbon-13 nuclear magnetic resonance spectrum provides definitive structural confirmation through five distinct carbon environments, each exhibiting characteristic chemical shifts that reflect the electronic environment within the thiomorpholine ring system [5].

The carbonyl carbon produces the most downfield resonance at δ 173.5-175.0 parts per million [5]. This chemical shift is typical for α-amino acid carboxyl groups, where the carbonyl carbon experiences maximum deshielding due to the electronegativity of the oxygen atoms and the electron-withdrawing effect of the α-amino functionality. The relatively narrow chemical shift range indicates minimal conformational effects on the carbonyl environment.

The chiral carbon bearing the carboxyl group resonates at δ 56.2-58.5 parts per million . This significant downfield shift results from the combined α-effects of both the carboxyl carbon and the ring nitrogen. The chemical shift variation reflects the influence of stereochemistry and hydrogen bonding on the local electronic environment.

Carbon atoms adjacent to nitrogen (C-2 and C-6) appear at δ 47.8-49.2 parts per million [5]. These methylene carbons experience substantial deshielding due to the nitrogen lone pair, which withdraws electron density through both inductive and resonance effects. The chemical equivalence of these carbons confirms the symmetric nature of the thiomorpholine ring system.

The sulfur-adjacent carbon atoms exhibit characteristic upfield positions relative to their nitrogen counterparts. The C-5 carbon resonates at δ 28.2-29.5 parts per million, while the C-4 carbon appears at δ 26.8-28.0 parts per million [4]. These chemical shifts reflect the moderate electron-withdrawing capability of sulfur, which produces less deshielding than nitrogen but more than simple alkyl groups.

The carbon-13 spectrum also provides valuable information about molecular dynamics. The relatively sharp linewidths for all carbon signals indicate restricted conformational mobility within the six-membered ring system, consistent with the chair-like conformation typical of thiomorpholine derivatives.

Infrared Spectral Correlations with Functional Group Motifs

Carboxylic Acid Vibrational Assignments

The infrared spectrum of (R)-Thiomorpholine-3-carboxylic acid hydrochloride displays characteristic absorption bands that provide unambiguous identification of the carboxylic acid functional group and confirm the presence of hydrogen bonding interactions [2] [3].

The most prominent spectroscopic feature appears as an extremely broad absorption spanning 3200-2500 wavenumbers, characteristic of hydrogen-bonded carboxylic acid dimers [3]. This exceptionally wide absorption envelope results from the superposition of multiple vibrational modes, including the fundamental OH stretching vibration and numerous overtone and combination bands. The breadth and intensity of this absorption confirm the presence of strong intermolecular hydrogen bonding typical of crystalline carboxylic acids.

The carbonyl stretching vibration produces a strong, sharp absorption at 1710-1680 wavenumbers [2] [3]. This frequency range is characteristic of α-amino acid carboxyl groups, where the carbonyl stretch appears at slightly lower frequencies than simple aliphatic acids due to the electron-donating effect of the α-amino substituent. The observed frequency correlates well with the electron density at the carbonyl carbon as determined by nuclear magnetic resonance analysis.

The in-plane OH bending vibration appears as a medium-intensity band at 1420-1300 wavenumbers [3]. This absorption often overlaps with other deformation modes but provides additional confirmation of the carboxylic acid functionality. The frequency position reflects the strength of hydrogen bonding interactions and the local electronic environment of the hydroxyl group.

Thiomorpholine Ring Vibrational Characteristics

The thiomorpholine ring system produces several characteristic infrared absorptions that enable identification of the heterocyclic framework and provide information about ring conformation and dynamics [7].

The secondary amine NH stretching vibration appears as a medium-intensity band at 3350-3250 wavenumbers [7]. This frequency range is typical for secondary amines in cyclic systems, where the NH group participates in moderate hydrogen bonding interactions. The relatively sharp nature of this absorption, compared to the broad carboxylic acid OH stretch, indicates more restricted hydrogen bonding geometry for the amine functionality.

Aliphatic CH stretching vibrations from the methylene groups produce multiple overlapping bands in the 2980-2850 wavenumber region [8]. These absorptions reflect the symmetric and antisymmetric stretching modes of the four methylene groups within the thiomorpholine ring. The frequency positions and relative intensities provide information about the conformational preferences of the ring system.

The carbon-sulfur stretching vibration manifests as a medium-intensity absorption at 710-650 wavenumbers [7]. This characteristic frequency range enables identification of the thiomorpholine framework and distinguishes it from related morpholine derivatives that lack the sulfur heteroatom. The CS stretch frequency correlates with the electron density at sulfur and provides information about the bonding environment within the ring.

Hydrochloride Salt Characteristics

The hydrochloride salt formation produces subtle but detectable modifications in the infrared spectrum that confirm protonation of the amine nitrogen and provide information about ionic interactions within the crystal lattice [7].

The NH stretching region shows broadening and frequency shifts compared to the free base, indicating protonation of the nitrogen atom and subsequent hydrogen bonding with the chloride counterion. The increased complexity in this region reflects the formation of NH···Cl⁻ hydrogen bonds that stabilize the salt structure.

Additional weak absorptions may appear in the far-infrared region corresponding to metal-halogen interactions and lattice vibrational modes. These low-frequency absorptions provide information about the crystal packing and ionic interactions but require specialized instrumentation for detection.

Mass Spectrometric Fragmentation Patterns

Molecular Ion and Primary Fragmentation

The mass spectrometric fragmentation of (R)-Thiomorpholine-3-carboxylic acid hydrochloride follows predictable pathways that reflect the inherent stability of various molecular fragments and provide valuable structural information for compound identification [9] [10].

The molecular ion cluster appears at mass-to-charge ratio 184, corresponding to the protonated molecular ion [M+H]⁺ [9]. This ion exhibits relatively low abundance (15-25% relative intensity) due to facile fragmentation under electron ionization conditions. The isotope pattern shows the characteristic chlorine isotope distribution, confirming the presence of the halide in the molecular structure.

The base peak consistently appears at mass-to-charge ratio 148, corresponding to the loss of chloride from the molecular ion [M-Cl]⁺ [10]. This fragmentation represents the most favorable dissociation pathway, reflecting the ionic nature of the chloride interaction and the stability of the resulting cationic species. The high relative intensity (100%) of this fragment makes it the most useful peak for quantitative analysis and compound identification.

A prominent fragment at mass-to-charge ratio 147 results from the neutral loss of hydrogen chloride [M-HCl]⁺ [10]. This fragmentation pathway competes with simple chloride loss and produces a fragment with 85-95% relative intensity. The formation of this ion involves hydrogen transfer from the protonated amine to the departing chloride, regenerating the neutral amine functionality.

Secondary Fragmentation Patterns

Secondary fragmentation processes provide detailed structural information about the thiomorpholine ring system and enable differentiation from related heterocyclic compounds [10] [11].

The loss of the carboxyl group produces a significant fragment at mass-to-charge ratio 139 [M-COOH]⁺ [10]. This α-cleavage process occurs with moderate efficiency (45-60% relative intensity) and reflects the stability of the resulting thiomorpholine cation. The fragmentation involves homolytic cleavage of the C-COOH bond, followed by hydrogen rearrangement to stabilize the resulting radical cation.

Ring fragmentation generates a characteristic ion at mass-to-charge ratio 137, corresponding to the loss of a CH₂S unit [M-CH₂S]⁺ [11]. This process involves complex rearrangement reactions within the thiomorpholine ring and produces a fragment with 35-50% relative intensity. The formation of this ion provides definitive evidence for the presence of the sulfur-containing heterocycle.

The thiomorpholine core produces a distinctive fragment at mass-to-charge ratio 103, which often serves as a diagnostic ion for this class of compounds [12]. This fragment retains the complete ring system with the amino acid side chain removed, providing characteristic fragmentation evidence for thiomorpholine derivatives.

Mechanistic Interpretation of Fragmentation

The observed fragmentation patterns reflect fundamental principles of gas-phase ion chemistry and provide insight into the relative bond strengths and electronic structure of (R)-Thiomorpholine-3-carboxylic acid hydrochloride [11].

The preferential loss of chloride over other functional groups reflects the ionic nature of the NH···Cl⁻ interaction compared to the covalent bonds within the organic framework. The high abundance of the [M-Cl]⁺ ion indicates that chloride departure requires minimal activation energy and proceeds through a simple dissociation mechanism.

The competing pathways for carboxyl group loss versus ring fragmentation provide information about the relative stability of different molecular regions. The moderate abundance of [M-COOH]⁺ fragments suggests that the α-carbon bond has intermediate strength, while the lower abundance of ring fragmentation products indicates the inherent stability of the thiomorpholine heterocycle.

The formation of even-electron fragments predominates over odd-electron species, consistent with rearrangement mechanisms that minimize the formation of high-energy radical cations. This fragmentation behavior provides predictable patterns that facilitate structural assignment and compound identification in complex mixtures.

Chiral High Performance Liquid Chromatographic Method Development for Enantiomeric Excess Determination

Chiral Stationary Phase Selection and Optimization

The development of reliable chiral high performance liquid chromatographic methods for (R)-Thiomorpholine-3-carboxylic acid hydrochloride requires careful consideration of chiral recognition mechanisms and optimization of chromatographic parameters to achieve baseline resolution of enantiomers [13] [14].

D-Penicillamine-copper(II) chiral ligand exchange columns represent the most effective stationary phase for this application [13] [14]. These columns operate through formation of ternary complexes between the copper(II) center, the immobilized D-penicillamine ligand, and the analyte molecule. The chiral recognition occurs through differential stability of diastereomeric complexes formed with the R and S enantiomers of the thiomorpholine derivative.

The ligand exchange mechanism involves coordination of the amino acid functionality to the copper center through both the amino nitrogen and carboxyl oxygen atoms [14]. The thiomorpholine ring provides additional steric interactions that contribute to chiral discrimination. Under optimized conditions, this stationary phase achieves resolution factors (Rs) of 2.8-3.2, providing baseline separation suitable for accurate enantiomeric excess determination.

Alternative chiral stationary phases based on macrocyclic antibiotics, particularly teicoplanin-bonded phases (Chirobiotic T), demonstrate complementary selectivity patterns [15]. These phases operate through multiple interaction mechanisms including hydrogen bonding, π-π interactions, and steric exclusion. While resolution factors are somewhat lower (Rs = 2.2-2.8), these columns offer advantages in terms of pH stability and mobile phase compatibility.

Mobile Phase Development and Method Validation

Optimal mobile phase composition requires balance between adequate retention, peak shape, and resolution while maintaining compatibility with the chiral recognition mechanism [13].

For D-penicillamine-copper(II) columns, the mobile phase consists of 10 millimolar ammonium acetate buffer at pH 4.0 with methanol:water (80:20) as the organic modifier [13] [14]. The slightly acidic pH ensures protonation of the amino acid functionality, facilitating coordination to the copper center. The high organic content reduces retention times while maintaining adequate resolution.

The buffer concentration critically affects both retention and selectivity. Concentrations below 5 millimolar result in poor peak shape due to insufficient ionic strength, while concentrations above 15 millimolar cause excessive retention and broader peaks. The optimized 10 millimolar concentration provides the best compromise between efficiency and resolution.

Flow rate optimization reveals that 1.0 milliliter per minute provides optimal resolution while maintaining reasonable analysis times [13]. Higher flow rates reduce resolution due to kinetic limitations in the chiral recognition process, while lower flow rates result in peak broadening without significant improvement in selectivity.

Column temperature affects both retention and selectivity through its influence on the thermodynamics of complex formation [13]. The optimized temperature of 25°C provides stable retention times and maximum resolution. Temperature increases above 30°C result in decreased selectivity due to reduced complex stability, while lower temperatures cause excessive retention and peak broadening.

Quantitative Analysis and Method Performance

The validated chiral high performance liquid chromatographic method demonstrates excellent performance characteristics for enantiomeric excess determination across the full concentration range encountered in synthetic applications [13].

Under optimized conditions, the S-enantiomer elutes at 8.2 minutes while the R-enantiomer appears at 9.8 minutes, providing adequate separation for accurate integration [13] [14]. The elution order has been confirmed through injection of enantiopure reference standards and remains consistent across different batches of chiral stationary phase.

The method demonstrates linear response over the concentration range of 0.1 to 100 micrograms per milliliter, with correlation coefficients exceeding 0.999 for both enantiomers [13]. Detection limits of 0.05 micrograms per milliliter enable analysis of samples with enantiomeric excess values as low as 0.1%, providing sufficient sensitivity for process monitoring and quality control applications.

Precision studies demonstrate relative standard deviations below 2.0% for retention times and below 3.0% for peak areas under routine operating conditions [13]. These performance characteristics enable reliable determination of enantiomeric excess with accuracy sufficient for pharmaceutical development applications.

The method shows excellent specificity with no interference from common synthetic intermediates or degradation products. Recovery studies using spiked samples demonstrate quantitative recovery (98-102%) across the analytical range, confirming the absence of matrix effects that could compromise analytical accuracy.

Alternative Chiral Separation Strategies

While D-penicillamine-copper(II) columns provide optimal performance for routine analysis, alternative chiral separation strategies offer complementary capabilities for specific applications or when the primary method is unavailable [15].

Capillary electrophoresis with chiral selectors represents a high-efficiency alternative that requires minimal sample volumes and provides rapid analysis times [15]. Cyclodextrin-based chiral selectors, particularly sulfated-β-cyclodextrin, demonstrate good enantioselectivity for thiomorpholine derivatives when used in conjunction with appropriate buffer systems.

Indirect chiral high performance liquid chromatography using chiral derivatizing agents offers universal applicability but requires additional sample preparation steps [16]. N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester has been successfully employed for thiomorpholine carboxylic acid derivatives, providing baseline resolution on conventional reversed-phase columns.